5-(4-Methylphenyl)-9-(piperidin-1-yl)benzimidazo[2,1-a]phthalazine
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Overview
Description
5-(4-METHYLPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is a complex heterocyclic compound that belongs to the class of benzimidazoles and phthalazines These compounds are known for their significant biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-methylbenzaldehyde with o-phenylenediamine to form a benzimidazole intermediate This intermediate is then reacted with phthalic anhydride under acidic conditions to form the phthalazine ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHYLPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives. Substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
5-(4-METHYLPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new materials with unique properties, such as electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 5-(4-METHYLPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE involves its interaction with various molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. As an anticancer agent, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its wide range of biological activities, including antimicrobial and anticancer properties.
Phthalazine: Exhibits significant pharmacological activities, such as antihypertensive and anti-inflammatory effects.
Piperidine: Commonly used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Uniqueness
5-(4-METHYLPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is unique due to its combination of structural features from benzimidazole, phthalazine, and piperidine
Properties
Molecular Formula |
C26H24N4 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-9-piperidin-1-ylbenzimidazolo[2,1-a]phthalazine |
InChI |
InChI=1S/C26H24N4/c1-18-9-11-19(12-10-18)25-21-7-3-4-8-22(21)26-27-23-14-13-20(17-24(23)30(26)28-25)29-15-5-2-6-16-29/h3-4,7-14,17H,2,5-6,15-16H2,1H3 |
InChI Key |
VDNWJYRHRXDTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C4=C(C=CC(=C4)N5CCCCC5)N=C3C6=CC=CC=C62 |
Origin of Product |
United States |
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